
11β-羟基雄甾-4-烯-3,17-二酮
描述
科学研究应用
11b-Hydroxyandrost-4-ene-3,17-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Serves as a biomarker for guiding primary aldosteronism subtyping in adrenal vein sampling.
Industry: Utilized in the production of steroid pharmaceuticals, including halogenated corticoids.
作用机制
Target of Action
11b-Hydroxyandrost-4-ene-3,17-dione is an endogenous, naturally occurring steroid and androgen prohormone . It belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones known to favor the development of masculine characteristics .
Mode of Action
It is closely related to adrenosterone (11-ketoandrostenedione; 11-KA4), 11-ketotestosterone (11-KT), and 11-ketodihydrotestosterone (11-KDHT), which are also produced in the adrenal glands .
Biochemical Pathways
11b-Hydroxyandrost-4-ene-3,17-dione is involved in the biosynthesis of androgens, contributing to the development of masculine characteristics . It is also related to other steroids produced in the adrenal glands
Result of Action
The molecular and cellular effects of 11b-Hydroxyandrost-4-ene-3,17-dione’s action are likely to be related to its role as an androgen prohormone. It may contribute to the development of masculine characteristics and have profound effects on scalp and body hair in humans . .
生化分析
Biochemical Properties
These are 3-hydroxylated C19 steroid hormones . They are known to favor the development of masculine characteristics . They also show profound effects on scalp and body hair in humans .
Cellular Effects
11b-Hydroxyandrost-4-ene-3,17-dione is a naturally occurring steroid that is primarily produced in adrenal tissue . In diseases such as Cushing’s syndrome, adrenal-originated hyperandrogenism, and congenital adrenal hyperplasia, plasma 11b-Hydroxyandrost-4-ene-3,17-dione levels are very high .
Molecular Mechanism
It is known to have a certain affinity for activating the glucocorticoid receptor, thereby participating in the regulation of the body’s metabolism, immunity, and inflammatory response .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11b-Hydroxyandrost-4-ene-3,17-dione can be achieved through chemical synthesis or microbial hydroxylation of androst-4-ene-3,17-dione (AD).
Industrial Production Methods: Industrial production often relies on microbial biotransformation. For example, Mycobacterium neoaurum can convert natural sterols into androst-4-ene-3,17-dione, which is then hydroxylated by Aspergillus ochraceus to produce 11b-Hydroxyandrost-4-ene-3,17-dione . This two-step one-pot microbial transformation is efficient and yields high-purity crystalline products .
化学反应分析
Types of Reactions: 11b-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketoandrostenedione.
Reduction: Formation of 11b-hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions on the steroid nucleus
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents like halogens or alkylating agents under controlled conditions
Major Products:
11-Ketoandrostenedione: Formed through oxidation.
11b-Hydroxy derivatives: Result from reduction reactions
相似化合物的比较
- Adrenosterone (11-ketoandrostenedione)
- 11-Ketotestosterone
- 11-Ketodihydrotestosterone
Comparison: 11b-Hydroxyandrost-4-ene-3,17-dione is unique due to its specific hydroxylation at the 11b position, which distinguishes it from other similar compounds. This hydroxylation impacts its biological activity and its role as a precursor in steroid biosynthesis .
属性
IUPAC Name |
11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUHXPGYUMQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-33-0 | |
| Record name | MLS002638098 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


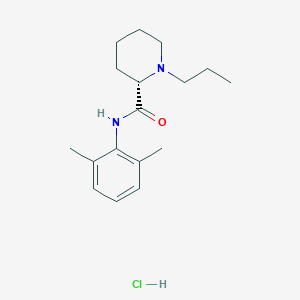
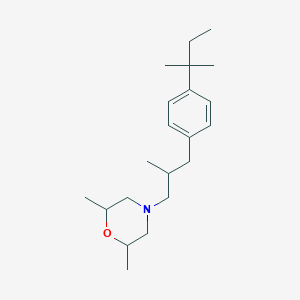
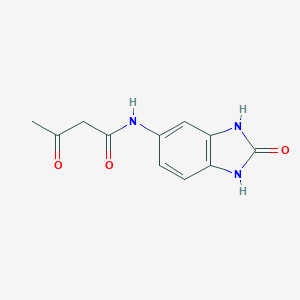
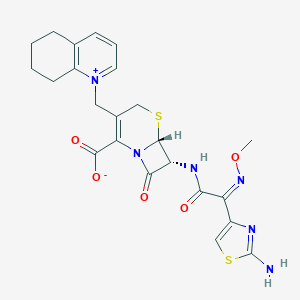
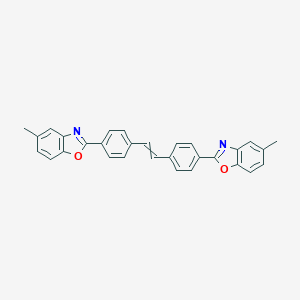
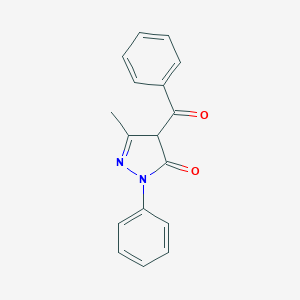
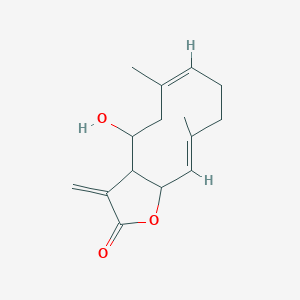
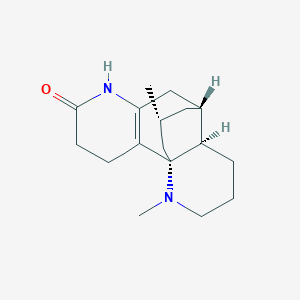
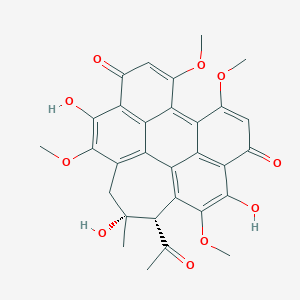
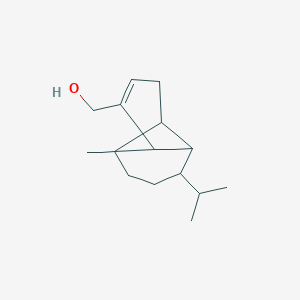
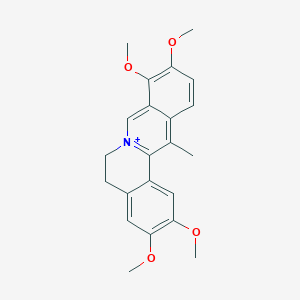

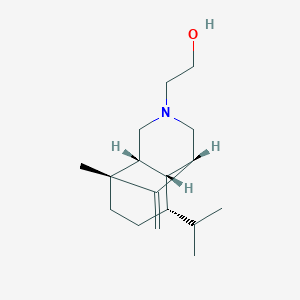
![methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B211611.png)
